Terbium(III) nitrate pentahydrate

Catalysis Methane Activation C2 Hydrocarbon Production

Procure 99.9% pure Terbium(III) nitrate pentahydrate for precise Tb³⁺ doping. Its unique green ⁵D₄ → ⁷F₅ emission is essential for displays and bioimaging, not replaceable by Eu³⁺/Nd³⁺. The nitrate anion yields superior oxide catalysts vs. oxalates for enhanced C₂ hydrocarbon output in methane valorization R&D.

Molecular Formula H10N3O14T
Molecular Weight 435.02 g/mol
CAS No. 57584-27-7
Cat. No. B1591407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III) nitrate pentahydrate
CAS57584-27-7
Molecular FormulaH10N3O14T
Molecular Weight435.02 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tb+3]
InChIInChI=1S/3NO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3
InChIKeyYWROXJNVUWBEPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium(III) Nitrate Pentahydrate (CAS 57584-27-7) for R&D and Specialty Material Sourcing


Terbium(III) nitrate pentahydrate, with the molecular formula Tb(NO₃)₃·5H₂O and CAS 57584-27-7, is a water-soluble crystalline inorganic salt that serves as a primary source of Tb³⁺ ions for advanced materials synthesis [1]. It is characterized by its strong green luminescence when excited, a direct consequence of the ⁵D₄ → ⁷F₅ transition of the terbium(III) ion, and is predominantly supplied with a purity of 99.9% on a trace metals basis . Its high solubility in water, ethanol, and acetone makes it a versatile precursor for sol-gel processing and solution-based doping methods .

Terbium(III) Nitrate Pentahydrate Sourcing: The Risk of Interchanging Lanthanide Nitrate Hydrates


Interchanging terbium(III) nitrate pentahydrate with other lanthanide nitrate hydrates or even alternative terbium salts (e.g., terbium chloride or oxalate) is not functionally equivalent. The specific ⁵D₄ → ⁷F₅ luminescent transition of Tb³⁺, which produces a characteristic green emission, is fundamentally distinct from the red/orange emission of Eu³⁺ or the near-infrared emission of Nd³⁺, making direct substitution impossible for color-critical applications such as display phosphors or bioimaging probes [1]. Furthermore, the nitrate anion itself plays a critical role in downstream synthesis; research demonstrates that terbium oxide catalysts derived from the nitrate precursor exhibit quantifiably different catalytic performance compared to those derived from oxalate precursors, a difference with direct implications for industrial catalyst production [2].

Terbium(III) Nitrate Pentahydrate Comparative Evidence: Key Differentiation Metrics


Catalytic Precursor Performance: Terbium Nitrate vs. Terbium Oxalate in Methane Coupling

In the catalytic conversion of methane to C₂ hydrocarbons (ethane and ethylene), the choice of terbium precursor has a significant impact on yield. A head-to-head study compared terbium oxide catalysts prepared from two different precursors: terbium(III) nitrate pentahydrate and terbium oxalate. The oxide derived from the nitrate precursor achieved the highest C₂ yield, outperforming the oxalate-derived catalyst [1].

Catalysis Methane Activation C2 Hydrocarbon Production Precursor Engineering

Luminescent Emission Characteristics: Terbium(III) vs. Europium(III) for Color-Specific Applications

A comparative luminescence study of isostructural lanthanide nitrate hexahydrates [Ln(NO₃)₃·6H₂O, Ln = Eu, Tb] confirms the stark difference in emission color between Tb³⁺ (green, due to the ⁵D₄ → ⁷F₅ transition) and Eu³⁺ (red/orange, due to the ⁵D₀ → ⁷F₂ transition) [1]. The crystal structure of the terbium compound, determined at 295 K, reveals a decacoordinated Tb³⁺ ion in a triclinic P1 space group, with one asymmetrically bonded nitrate ion (Tb-O distances differing by 0.22 Å), a structural feature that influences its coordination chemistry and subsequent incorporation into host matrices [1]. While both are efficient emitters, their spectral outputs are not interchangeable.

Luminescence Phosphors Bioimaging LEDs Optoelectronics

Thermal Decomposition and Oxide Morphology: Terbium Nitrate Precursor for Tailored Nanostructures

The thermal decomposition pathway of rare earth nitrates is not uniform across the lanthanide series. A systematic thermobalance and DTA study of heavier lanthanide nitrate hydrates classified their decomposition patterns into three distinct groups [1]. This demonstrates that processing parameters (e.g., calcination temperature and ramp rate) optimized for one lanthanide nitrate cannot be directly transferred to another. Furthermore, research on nitrate decomposition indicates that terbium nitrate, as a 'middle' rare earth, can yield a rod-like nanostructured oxide upon decomposition, a morphology that may differ from that of oxides derived from light (e.g., Ce) or heavy (e.g., Yb) rare earth nitrates [2].

Materials Synthesis Thermal Analysis Nanostructures Rare Earth Oxides

Purity Specifications: 99.9% Trace Metals Basis for Reproducible Research

A key differentiator in procurement is the product's purity specification. Commercially available terbium(III) nitrate pentahydrate is typically offered with a minimum assay of 99.9% on a trace metals basis, with a guaranteed impurity cap of ≤1500.0 ppm for other rare earth elements . This specification is crucial for applications where even trace amounts of other luminescent lanthanides (e.g., Eu, Dy) could cause spectral interference or alter the material's performance. This level of purity, verified by EDTA titration or trace metal analysis, ensures batch-to-batch consistency for reproducible synthesis .

Quality Control Analytical Chemistry Materials Purity Trace Metal Analysis

Coordination Chemistry: Eight-Coordinate Geometry in Ligand Complexes

The coordination behavior of terbium(III) nitrate pentahydrate is a key factor in the design of metal-organic frameworks (MOFs) and luminescent probes. A crystallographic study showed that when reacted with the hexadentate ligand H₂bbpen, terbium(III) nitrate pentahydrate forms an eight-coordinate complex, [Tb(C₂₈H₂₈N₄O₂)(NO₃)], with a slightly distorted dodecahedral geometry [1]. This demonstrates the nitrate ion's ability to act as a bidentate ligand, occupying two coordination sites and contributing to a stable, well-defined inner coordination sphere. This predictable coordination behavior is essential for the rational design of Tb-based luminescent materials with targeted properties.

Coordination Chemistry Crystal Engineering MOF Synthesis Luminescent Probes

Terbium(III) Nitrate Pentahydrate Application Scenarios: Where the Evidence Matters


Synthesis of Green-Emitting Phosphors for Displays and Solid-State Lighting

This is the primary application area. The compound's well-documented green luminescence from the ⁵D₄ → ⁷F₅ transition is non-substitutable for creating the green component in trichromatic white LEDs and display backlights [1]. Procurement of a high-purity (99.9%) grade ensures that the characteristic green emission is not contaminated by trace luminescent impurities, such as Eu³⁺, which could shift the color coordinates and degrade color rendering .

Precursor for Terbium Oxide Catalysts in Methane Upgrading

For chemical engineering R&D focused on methane valorization, terbium(III) nitrate pentahydrate is the preferred precursor for synthesizing terbium oxide catalysts. Direct comparative evidence shows that oxide catalysts derived from this nitrate salt yield a higher quantity of valuable C₂ hydrocarbons (ethane and ethylene) than those made from the oxalate precursor [2]. This makes it the logical choice for optimizing process yield.

Synthesis of Terbium-Doped Optical Ceramics and Garnets

The compound is a key starting material for producing transparent ceramics like Ce-doped terbium aluminum garnets (Tb₃Al₅O₁₂:Ce) via photo-induced or sol-gel methods . Its high solubility in polar solvents like water and ethanol facilitates homogeneous doping , while its defined thermal decomposition pathway (as a middle rare earth nitrate) enables control over the formation of the final oxide ceramic [3].

Building Blocks for Luminescent Metal-Organic Frameworks (MOFs) and Bioimaging Probes

The predictable coordination chemistry of the Tb³⁺ ion with the nitrate anion allows for the rational design of metal-organic frameworks (MOFs) and discrete molecular probes. The nitrate can act as a bidentate ligand, creating stable, eight-coordinate Tb centers with a well-defined geometry, as demonstrated in crystallographic studies [4]. This structural control is essential for developing efficient, green-emitting probes for time-resolved luminescence bioimaging .

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